Cas no 2229183-47-3 (3-(3-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one)

3-(3-tert-Butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one is a fluorinated ketone derivative featuring a tert-butyl-substituted pyrazole moiety. Its unique structure combines the steric hindrance of the tert-butyl group with the electron-withdrawing properties of the trifluoromethyl ketone, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound exhibits enhanced stability and reactivity, particularly in nucleophilic addition reactions, due to the trifluoromethyl group's strong inductive effect. Its pyrazole core further contributes to its utility in designing biologically active molecules, such as agrochemicals and pharmaceuticals. This compound is particularly suited for applications requiring precise steric and electronic modulation.
3-(3-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one structure
2229183-47-3 structure
Product Name:3-(3-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one
CAS No:2229183-47-3
MF:C10H13F3N2O
MW:234.218232870102
CID:6146164
PubChem ID:165708159
Update Time:2025-10-12

3-(3-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2229183-47-3
    • EN300-1961321
    • 3-(3-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one
    • Inchi: 1S/C10H13F3N2O/c1-9(2,3)8-6(5-14-15-8)4-7(16)10(11,12)13/h5H,4H2,1-3H3,(H,14,15)
    • InChI Key: JGQIWIMIPOVWRT-UHFFFAOYSA-N
    • SMILES: FC(C(CC1C=NNC=1C(C)(C)C)=O)(F)F

Computed Properties

  • Exact Mass: 234.09799753g/mol
  • Monoisotopic Mass: 234.09799753g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 45.8Ų

3-(3-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one Pricemore >>

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Additional information on 3-(3-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one

Introduction to 3-(3-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one (CAS No. 2229183-47-3)

3-(3-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one, with the CAS number 2229183-47-3, is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of trifluoroketones and is characterized by its unique structural features, including a tert-butyl-substituted pyrazole ring and a trifluoromethyl group. These features contribute to its potential therapeutic applications and make it an intriguing subject for ongoing scientific investigation.

The chemical structure of 3-(3-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one can be represented as C12H15F3N2O. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The tert-butyl-substituted pyrazole ring further enhances the compound's stability and bioavailability, making it a promising candidate for drug development.

In recent years, 3-(3-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one has been studied for its potential as a scaffold in the design of novel pharmaceuticals. Research has shown that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2020 reported that derivatives of this compound demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in vitro.

The pharmacological properties of 3-(3-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one have also been explored in the context of cancer therapy. A 2021 study in the European Journal of Medicinal Chemistry highlighted the ability of this compound to induce apoptosis in various cancer cell lines. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells. These findings suggest that 3-(3-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one could serve as a lead compound for the development of targeted cancer therapies.

Beyond its therapeutic applications, 3-(3-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one has also been investigated for its potential as a chemical probe in biological research. Chemical probes are small molecules that can be used to interrogate biological systems and provide insights into cellular processes. A study published in Chemical Biology & Drug Design in 2022 demonstrated that this compound could be used to selectively label specific proteins in living cells, facilitating the study of protein function and interactions.

The synthesis of 3-(3-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one has been optimized using modern synthetic techniques. One common approach involves the reaction of 4-chloroacetylpyrazole with tert-butylamine followed by trifluoromethylation. This multi-step process yields high purity product with good yields. The ability to synthesize this compound efficiently is crucial for its further development and application in both research and industry.

In conclusion, 3-(3-tert-butyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-one (CAS No. 2229183-47-3) is a versatile and promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive target for further investigation and development. As research continues to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.

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